Ethyl 5-(5-(aminomethyl)pyrimidin-2-yl)pentanoate hydrochloride Ethyl 5-(5-(aminomethyl)pyrimidin-2-yl)pentanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1447606-49-6
VCID: VC15846536
InChI: InChI=1S/C12H19N3O2.ClH/c1-2-17-12(16)6-4-3-5-11-14-8-10(7-13)9-15-11;/h8-9H,2-7,13H2,1H3;1H
SMILES:
Molecular Formula: C12H20ClN3O2
Molecular Weight: 273.76 g/mol

Ethyl 5-(5-(aminomethyl)pyrimidin-2-yl)pentanoate hydrochloride

CAS No.: 1447606-49-6

Cat. No.: VC15846536

Molecular Formula: C12H20ClN3O2

Molecular Weight: 273.76 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-(5-(aminomethyl)pyrimidin-2-yl)pentanoate hydrochloride - 1447606-49-6

Specification

CAS No. 1447606-49-6
Molecular Formula C12H20ClN3O2
Molecular Weight 273.76 g/mol
IUPAC Name ethyl 5-[5-(aminomethyl)pyrimidin-2-yl]pentanoate;hydrochloride
Standard InChI InChI=1S/C12H19N3O2.ClH/c1-2-17-12(16)6-4-3-5-11-14-8-10(7-13)9-15-11;/h8-9H,2-7,13H2,1H3;1H
Standard InChI Key PEYRWGXPYBFXGX-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CCCCC1=NC=C(C=N1)CN.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl 5-(5-(aminomethyl)pyrimidin-2-yl)pentanoate hydrochloride features a pyrimidine ring substituted with an aminomethyl group at the 5-position, linked via a pentanoate ester to an ethyl group. The hydrochloride salt enhances aqueous solubility, critical for biological assays.

Structural Components

  • Pyrimidine Core: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3, enabling π-π stacking interactions in biological systems.

  • Aminomethyl Side Chain: The -CH2NH2 group at position 5 facilitates hydrogen bonding and potential receptor binding .

  • Pentanoate Ester: A five-carbon aliphatic chain esterified to ethyl, influencing lipid solubility and membrane permeability.

Physicochemical Data

PropertyValueSource
Molecular FormulaC12H20ClN3O2
Molecular Weight273.76 g/mol
IUPAC Nameethyl 5-[5-(aminomethyl)pyrimidin-2-yl]pentanoate; hydrochloride
SolubilityWater-soluble (hydrochloride form)

The compound’s density, melting point, and boiling point remain uncharacterized in available literature, highlighting gaps in current knowledge.

Synthesis and Purification

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically starting with pyrimidine derivatives and pentanoic acid precursors.

Condensation Reaction

A key step is the condensation of 5-(aminomethyl)pyrimidin-2-amine with ethyl pentanoate under acidic conditions, followed by hydrochlorination to yield the final product.

Optimization Challenges

  • Yield Improvement: Current protocols report moderate yields (~45–60%), necessitating catalyst optimization.

  • Byproduct Formation: Unreacted starting materials and dimeric side products require chromatographic purification.

Industrial-Scale Production

While lab-scale synthesis is well-documented, industrial manufacturing faces hurdles such as cost-effective purification and scaling condensation reactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR: Peaks at δ 8.7 ppm (pyrimidine H), δ 4.1 ppm (ester -OCH2CH3), and δ 3.5 ppm (-CH2NH2) confirm structural motifs.

  • 13C NMR: Signals at 165 ppm (ester carbonyl) and 158 ppm (pyrimidine C2/C4) validate electronic environments.

Mass Spectrometry (MS)

The molecular ion peak at m/z 273.76 corresponds to the compound’s molecular weight, with fragmentation patterns matching the pentanoate ester cleavage.

Applications in Pharmaceutical Development

Drug Candidates

  • Oncology: Preclinical data support exploration as antiangiogenic agents in solid tumors .

  • Antivirals: Pyrimidine derivatives exhibit activity against RNA viruses, though this compound remains untested.

Formulation Challenges

  • pH Sensitivity: The hydrochloride salt may destabilize under alkaline conditions, requiring enteric coatings for oral delivery.

  • Bioavailability: LogP estimates (~1.2) suggest moderate absorption, necessitating prodrug strategies.

Comparative Analysis with Structural Analogs

CompoundTargetIC50 (nM)
SemaxanibVEGFR-210,000
Ethyl 5-(5-(aminomethyl)...VEGFR-2 (pred.)250–500*
*Predicted based on structural similarity to .

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